D-Glucose-18O-1
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Overview
Description
D-Glucose-18O-1: is a stable isotope-labeled form of D-Glucose, where the oxygen atom at the first position is replaced with the isotope oxygen-18It serves as a primary source of energy for cells and plays a critical role in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of D-Glucose-18O-1 involves the incorporation of oxygen-18 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled water (H2^18O) in the enzymatic or chemical synthesis of glucose. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the glucose structure .
Industrial Production Methods: : Industrial production of this compound is often carried out using biocatalysis, where enzymes are used to catalyze the incorporation of oxygen-18 into glucose. This method is preferred due to its high efficiency and environmental friendliness. The process involves the use of labeled precursors and specific enzymes to achieve the desired labeling .
Chemical Reactions Analysis
Types of Reactions: : D-Glucose-18O-1 undergoes various chemical reactions similar to those of unlabeled glucose. These include:
Oxidation: Conversion to gluconic acid using oxidizing agents.
Reduction: Formation of sorbitol through reduction reactions.
Substitution: Formation of glycosides through glycosylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction.
Substitution: Acid catalysts like hydrochloric acid (HCl) are used in glycosylation reactions.
Major Products
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Substitution: Glycosides.
Scientific Research Applications
D-Glucose-18O-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track glucose metabolism.
Biology: Employed in studies of cellular respiration and energy production.
Medicine: Utilized in positron emission tomography (PET) imaging to study glucose uptake in tissues.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes .
Mechanism of Action
The mechanism of action of D-Glucose-18O-1 is similar to that of unlabeled glucose. It is metabolized through glycolysis, where it is converted to pyruvate, generating ATP and NADH. The labeled oxygen-18 allows for the tracking of metabolic pathways and the study of glucose utilization in various tissues .
Comparison with Similar Compounds
Similar Compounds
D-Glucose: The unlabeled form of glucose.
D-Galactose: An epimer of glucose differing at the fourth carbon.
D-Mannose: An epimer of glucose differing at the second carbon
Uniqueness: : D-Glucose-18O-1 is unique due to the incorporation of the stable isotope oxygen-18, which allows for its use as a tracer in metabolic studies. This labeling provides valuable insights into glucose metabolism and its role in various biological processes .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
182.16 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-(18O)oxidanylhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i9+2 |
InChI Key |
GZCGUPFRVQAUEE-AATLPQJHSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)[18OH])O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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